26-Nor-8-oxo-alpha-onocerin
Overview
Description
26-Nor-8-oxo-alpha-onocerin is a chemical compound with the molecular formula C29H48O3. It is also known by its IUPAC name, 2(1H)-Naphthalenone, 1-[2-[(1S,4aR,6S,8aR)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]octahydro-6-hydroxy-5,5,8a-trimethyl-, (1R,4aR,6S,8aS)-
Mechanism of Action
Target of Action
The primary target of 26-Nor-8-oxo-alpha-onocerin is osteoblasts , which are cells that synthesize bone . The compound promotes the proliferation rate of osteoblasts .
Mode of Action
This compound interacts with osteoblasts to promote their proliferation . The effect is time-dependent, concentration-dependent, and differentiation state-dependent .
Pharmacokinetics
The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The primary molecular and cellular effect of this compound’s action is the promotion of osteoblast proliferation . This suggests that the compound could potentially be beneficial in conditions where bone growth is desired, such as in the healing of fractures or in osteoporosis.
Biochemical Analysis
Biochemical Properties
26-r-8-Oxo-alpha-ocerin plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, 26-r-8-Oxo-alpha-ocerin can promote the proliferation rate of osteoblasts, which is time-dependent, concentration-dependent, and differentiation state-dependent . This interaction suggests that 26-r-8-Oxo-alpha-ocerin may play a role in bone formation and repair processes.
Cellular Effects
The effects of 26-r-8-Oxo-alpha-ocerin on various cell types and cellular processes are profound. It has been shown to influence cell function by promoting osteoblast proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. The promotion of osteoblast proliferation indicates that 26-r-8-Oxo-alpha-ocerin may enhance bone density and strength, making it a potential candidate for treating bone-related disorders.
Molecular Mechanism
At the molecular level, 26-r-8-Oxo-alpha-ocerin exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme activator or inhibitor, depending on the context of the biochemical reaction. The exact molecular mechanism involves the modulation of gene expression and enzyme activity, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 26-r-8-Oxo-alpha-ocerin have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the promotion of osteoblast proliferation by 26-r-8-Oxo-alpha-ocerin is time-dependent, indicating that its effects may vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of 26-r-8-Oxo-alpha-ocerin vary with different dosages in animal models. At lower doses, the compound promotes osteoblast proliferation, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies suggest that careful dosage regulation is essential to maximize the beneficial effects of 26-r-8-Oxo-alpha-ocerin while minimizing potential toxicity .
Metabolic Pathways
26-r-8-Oxo-alpha-ocerin is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in promoting osteoblast proliferation suggests that it may be involved in pathways related to bone metabolism and repair .
Transport and Distribution
Within cells and tissues, 26-r-8-Oxo-alpha-ocerin is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 26-r-8-Oxo-alpha-ocerin is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 26-r-8-Oxo-alpha-ocerin plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 26-Nor-8-oxo-alpha-onocerin involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic routes often include reactions such as oxidation and reduction to achieve the desired functional groups. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
26-Nor-8-oxo-alpha-onocerin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
26-Nor-8-oxo-alpha-onocerin has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
26-Nor-8-oxo-alpha-onocerin can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but differs in specific functional groups.
8-Oxo-alpha-onocerin: This compound lacks the 26-r modification, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
(1R,4aR,6S,8aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-6-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFWIFZKRQOJA-YNGDVNFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=O)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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